molecular formula C9H12Cl2FN3 B1378817 (6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride CAS No. 1461713-42-7

(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride

Cat. No. B1378817
M. Wt: 252.11 g/mol
InChI Key: PZYOJPMHCUMDOK-UHFFFAOYSA-N
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Description

“(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1461713-42-7 . It has a molecular weight of 252.12 . It is also known as FM2-10.


Molecular Structure Analysis

The IUPAC name for this compound is (6-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride . The InChI code for this compound is 1S/C9H10FN3.2ClH/c1-13-8-4-6(10)2-3-7(8)12-9(13)5-11;;/h2-4H,5,11H2,1H3;2*1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Organic Synthesis and Chemical Characterization

A notable application involves the synthesis and characterization of novel chemical entities. For instance, derivatives of benzotriazole, benzimidazole, and benzothiazole have been synthesized to study their structural properties and potential biological activities. These studies often involve detailed characterization using techniques like IR, NMR, and mass spectroscopy to confirm the structures of the synthesized compounds (Visagaperumal et al., 2010), (Vishwanathan & Gurupadayya, 2014).

Antimicrobial and Antifungal Activity

Several studies have focused on the antimicrobial and antifungal properties of compounds synthesized from this chemical. These compounds have been evaluated against a variety of bacterial and fungal strains, showing variable degrees of activity. This highlights the potential of these derivatives as leads for the development of new antimicrobial agents (Pejchal et al., 2015).

Pharmacological Applications

Research has also explored the pharmacological potential of derivatives, particularly in the context of novel drug discovery. Some derivatives have been investigated for their potential as serotonin receptor agonists, showing promising results in signal transduction assays and suggesting their utility as antidepressant drug candidates (Sniecikowska et al., 2019).

Anthelmintic Activity

The anthelmintic activity of fluoro-substituted benzothiazole derivatives synthesized from this compound has been investigated. These studies aim to identify new treatments for parasitic worm infections, contributing to the field of parasitology and tropical medicine (Javali et al., 2010).

Anticonvulsant Agents

Some synthesized Schiff bases of this compound have shown potential as anticonvulsant agents. These compounds have been evaluated in various models, demonstrating the ability to protect against seizures, indicating their potential in developing new treatments for epilepsy (Pandey & Srivastava, 2011).

Safety And Hazards

The safety information available indicates that this compound has a GHS07 pictogram and the signal word is "Warning" .

properties

IUPAC Name

(6-fluoro-1-methylbenzimidazol-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3.2ClH/c1-13-8-4-6(10)2-3-7(8)12-9(13)5-11;;/h2-4H,5,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYOJPMHCUMDOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)F)N=C1CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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